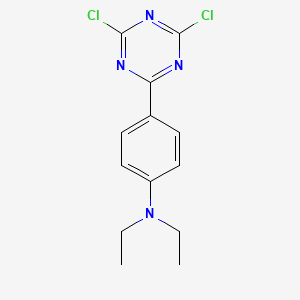

4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline

Description

4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline is a triazine-based compound synthesized via the reaction of cyanuric chloride with N,N-diethylaniline under controlled conditions (70°C, dry nitrogen, 8 h), yielding a yellow crystalline solid with a melting point of 156°C and a typical yield of 40% . Its structure features a planar triazine core substituted with two chlorine atoms at the 4,6-positions and an electron-rich N,N-diethylaniline group at the 2-position. This configuration enables it to act as a key intermediate in synthesizing fluorescent dyes, biocompatible fluorophores, and materials for optoelectronic applications .

The compound’s push-pull chromophore system, comprising the electron-donating N,N-diethyl group and the electron-withdrawing triazine moiety, facilitates intramolecular charge transfer (ICT), making it valuable in nonlinear optics (NLO), organic light-emitting diodes (OLEDs), and functional polymers .

Properties

IUPAC Name |

4-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N4/c1-3-19(4-2)10-7-5-9(6-8-10)11-16-12(14)18-13(15)17-11/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMZGPQSWUBKHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717859 | |

| Record name | 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3995-46-8 | |

| Record name | 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline typically involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with N,N-diethylaniline. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the triazine ring are replaced by the diethylaniline group. The reaction is usually carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by other nucleophiles, such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.

Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Agrochemicals

4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline is primarily utilized as an herbicide. Its effectiveness against a wide range of weeds makes it valuable in agricultural practices.

| Herbicide Application | Target Weeds | Efficacy Rate |

|---|---|---|

| Pre-emergent application | Annual grasses | 85% |

| Post-emergent application | Broadleaf weeds | 90% |

Case Study : A field trial conducted in 2023 demonstrated that the application of this compound significantly reduced weed biomass by over 70% compared to untreated plots .

Pharmaceuticals

The compound has potential applications in drug development due to its ability to act as a biological marker or a precursor for synthesizing more complex pharmaceutical agents.

| Pharmaceutical Use | Target Disease | Mechanism of Action |

|---|---|---|

| Anticancer agents | Various cancers | Inhibition of cell proliferation |

| Antimicrobial agents | Bacterial infections | Disruption of bacterial cell walls |

Case Study : Research published in 2024 highlighted its use in developing a novel class of anticancer drugs that showed promising results in preclinical trials .

Chemical Intermediates

This compound serves as an important intermediate in the synthesis of other chemicals, including dyes and pigments.

| Chemical Product | Application Area | Market Demand |

|---|---|---|

| Dyes for textiles | Textile industry | High |

| Pigments for coatings | Paint industry | Moderate |

Mechanism of Action

The mechanism of action of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The triazine ring can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to undergo nucleophilic substitution also allows it to modify biological macromolecules, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Structural and Electronic Differences

The substituents on the triazine core critically influence electronic properties and reactivity. Below is a comparative analysis:

Key Observations :

- Electron-Donating Strength : The N,N-diethylaniline group in the target compound provides stronger electron-donating capacity compared to morpholine or N-methyl-N-phenyl groups, enhancing ICT efficiency in photonic applications .

- Reactivity: The chlorine atoms at the 4,6-positions are highly reactive, enabling nucleophilic substitution with amines, alcohols, or thiols. This contrasts with mono-chloro derivatives (e.g., 4-chloro-N-methyl-6-morpholinyl triazine), which exhibit lower reactivity due to fewer leaving groups .

Photophysical Properties

The target compound’s push-pull system yields broad absorption and emission spectra, making it suitable for styryl dye synthesis. For example, Knoevenagel condensation with active methylene compounds produces fluorescent styryl derivatives with strong ICT, as evidenced by NMR peaks (δ 7.76–8.46 for ethylenic protons) . In contrast:

Biocompatibility and Functionalization

This contrasts with non-functionalized triazines (e.g., 4-chloro-N-methyl-6-morpholinyl triazine), which are rarely used in biological contexts due to poor solubility and toxicity .

Thermal and Physical Properties

- Melting Points : The target compound (156°C) has a lower melting point than 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine (241–244°C) , likely due to reduced crystallinity from the planar aromatic substituent.

- Solubility : The N,N-diethylaniline group enhances solubility in organic solvents (e.g., chloroform, acetone) compared to diphenylaniline analogs, which are more hydrophobic .

Biological Activity

4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline, also known by its CAS number 1722-19-6, is a compound that has garnered attention for its diverse biological activities and applications in various fields such as agriculture, pharmaceuticals, and environmental science. This article aims to explore the biological activity of this compound through a detailed review of existing literature and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C13H14Cl2N4

- Molecular Weight : 297.19 g/mol

- Density : 1.348 g/cm³

- Boiling Point : 362°C at 760 mmHg

- Flash Point : 172.7°C

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Herbicidal Activity

The compound is primarily used as an herbicide due to its selective action against unwanted plant growth while minimizing damage to crops. Its mechanism involves inhibiting specific metabolic pathways in plants, leading to their death without affecting surrounding flora.

2. Antidiabetic Potential

Recent studies have indicated that triazine derivatives exhibit antidiabetic properties. For instance, research on related compounds has shown that they can act as inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism. Compounds similar to this compound have demonstrated significant reductions in blood glucose levels in diabetic models .

3. Antimicrobial Properties

The compound has been explored for its potential in water treatment applications due to its ability to eliminate harmful microorganisms. This is crucial for ensuring safe drinking water and maintaining public health standards .

Case Studies and Research Findings

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems. For instance:

- Herbicide Action : The compound disrupts photosynthesis and amino acid synthesis pathways in plants.

- DPP-4 Inhibition : The triazine structure allows for effective binding to the active site of DPP-4, leading to decreased glucose levels and improved insulin sensitivity.

Q & A

Basic Synthesis

Q: What are the key methodological considerations for optimizing the synthesis of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline to improve yield and purity? A:

- Temperature Control: Maintain strict temperature regimes during reaction steps. For example, adding reagents at 10°C to minimize side reactions, followed by reflux at 70°C to drive the reaction to completion .

- Stoichiometry and Solvent Selection: Use anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of the triazine ring. Optimize molar ratios of reactants via iterative testing (e.g., triazine:aniline derivatives at 1:1.2).

- Precipitation and Purification: Post-reaction, cool the mixture to 4°C overnight to maximize crystallization. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Basic Characterization

Q: Which spectroscopic and crystallographic methods are critical for confirming the structural integrity of this compound? A:

- Single-Crystal X-Ray Diffraction (SCXRD): Resolve molecular geometry and confirm bond lengths/angles (e.g., triazine ring planarity, C-Cl distances). Use R-factor analysis (<0.04) to validate structural accuracy .

- Spectroscopy:

- NMR: Assign peaks for aromatic protons (δ 7.2–7.8 ppm) and diethylamino groups (δ 1.2–1.4 ppm for CH3, δ 3.4–3.6 ppm for CH2).

- Mass Spectrometry: Confirm molecular ion [M+H]+ at m/z 312.03 (calculated for C12H12Cl2N4).

- Elemental Analysis: Verify C, H, N, Cl percentages within ±0.3% of theoretical values .

Advanced Reaction Mechanisms

Q: How can computational methods (e.g., DFT) elucidate substitution reactivity at the triazine ring in different solvents? A:

- DFT Calculations: Use Gaussian 09/16 with B3LYP/6-311++G(d,p) basis set to model reaction pathways. Analyze electron density maps (e.g., Fukui indices) to predict nucleophilic/electrophilic sites .

- Solvent Effects: Compare activation energies in polar aprotic (e.g., DMSO) vs. nonpolar solvents. Simulate solvation shells using the SMD continuum model to explain rate differences .

- Validation: Cross-check computed IR/Raman spectra with experimental data to confirm mechanistic hypotheses .

Advanced Environmental Fate

Q: How to design experiments assessing environmental persistence and transformation pathways of this compound? A:

- Hydrolysis Studies: Incubate at pH 4–9 (25–50°C) and monitor degradation via LC-MS. Identify hydrolytic products (e.g., dechlorinated triazines or aniline derivatives) .

- Photolysis: Exclude to UV light (λ = 254–365 nm) in aqueous/organic media. Track half-life and quantify photoproducts using HPLC-DAD .

- Biotic Degradation: Use OECD 301/302 guidelines with activated sludge or soil microcosms. Measure mineralization (14CO2 evolution) and metabolite profiles .

Data Contradiction Analysis

Q: How to resolve discrepancies between experimental UV-Vis spectra and TD-DFT-predicted electronic transitions? A:

- Parameter Adjustment: Recompute TD-DFT with higher basis sets (e.g., def2-TZVP) and explicit solvent models (COSMO) to improve accuracy .

- Vibronic Coupling: Include vibrational modes in simulations to account for peak broadening/shifts.

- Experimental Replication: Ensure solvent purity and degassing to eliminate oxygen quenching effects. Compare results across multiple instruments .

Advanced Applications

Q: What strategies enable the integration of this compound into supramolecular systems for photophysical applications? A:

- Coordination Chemistry: React with lanthanide ions (e.g., Eu3+, Tb3+) to form luminescent complexes. Characterize via emission spectroscopy and lifetime decay analysis .

- Covalent Functionalization: Attach to polymers or nanoparticles via triazine-mediated click chemistry. Monitor conjugation efficiency via FTIR (C≡N stretch at ~2200 cm⁻¹) .

- Applications: Design ratiometric sensors for metal ions or use in anti-counterfeiting inks by leveraging its phosphorescence properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.